molecular formula C9H9N5 B12910465 5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile CAS No. 75063-65-9

5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile

Cat. No.: B12910465
CAS No.: 75063-65-9
M. Wt: 187.20 g/mol
InChI Key: XFMZVWPAGQRQMZ-UHFFFAOYSA-N
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Description

5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile is a pyrazine derivative featuring an amino group at position 5 and an isopropyl group at position 5. Pyrazine-2,3-dicarbonitriles are a versatile class of nitrogen-rich heterocycles with applications in pharmaceuticals, organic electronics (e.g., OLEDs), and agrochemicals . Their synthesis typically involves reactions between alkyl isocyanides and carbonyl chlorides, followed by cyclization with diaminomaleonitrile (DAMN) . This article provides a comparative analysis of this compound with structurally and functionally related analogs.

Properties

CAS No.

75063-65-9

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

5-amino-6-propan-2-ylpyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C9H9N5/c1-5(2)8-9(12)14-7(4-11)6(3-10)13-8/h5H,1-2H3,(H2,12,14)

InChI Key

XFMZVWPAGQRQMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(N=C1N)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,3-dicyanopyrazine with isopropylamine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives where nitrile groups are converted to primary amines.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of pyrazine-2,3-dicarbonitrile compounds exhibit notable antimicrobial properties. A study focused on N-benzylamine substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles demonstrated effective antimycobacterial activity against Mycobacterium tuberculosis. Specifically, compounds with halogen or trifluoromethyl substitutions on the benzyl moiety showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL . This suggests that 5-amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile and its derivatives could be explored further for their potential in treating resistant bacterial infections.

Cancer Treatment
The compound has been implicated in cancer research due to its structural similarities with known anticancer agents. Patents describe its use in developing therapeutic compounds aimed at treating various cancers. The specific mechanism often involves inhibition of cancer cell proliferation through pathways that are yet to be fully elucidated .

Neuroprotective Effects
There are indications that pyrazine derivatives may possess neuroprotective properties. Research on related compounds has suggested potential benefits in cognitive enhancement and neuroprotection, particularly in conditions such as Alzheimer's disease. The pharmacological profile of these compounds warrants further investigation to confirm these effects in clinical settings.

Agricultural Applications

Herbicidal Activity
The herbicidal potential of this compound has been assessed through the synthesis of various derivatives. These compounds were evaluated for their effectiveness against common agricultural weeds. Results showed promising herbicidal activity, indicating that this compound could serve as a basis for developing new herbicides .

Pesticide Development
In addition to herbicides, derivatives of this compound have been explored for their insecticidal properties. The synthesis of novel pyrazine-based pesticides has shown efficacy against a range of agricultural pests, suggesting a dual role in weed and pest management strategies.

Materials Science

Polymer Synthesis
this compound can act as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has indicated that polymers synthesized with this compound exhibit improved performance characteristics compared to traditional materials .

Nanocomposites
The compound's ability to form nanocomposites with carbon-based materials has been explored. These nanocomposites demonstrate enhanced electrical conductivity and thermal stability, making them suitable for applications in electronics and energy storage technologies.

Summary Table of Applications

Application AreaSpecific Use CasesNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against Mycobacterium tuberculosis (MIC=6.25 µg/mL)
Cancer therapeuticsPotential inhibition of cancer cell proliferation
Neuroprotective agentsPossible benefits in cognitive enhancement
Agricultural ScienceHerbicidesPromising herbicidal activity against common weeds
PesticidesEfficacy against agricultural pests
Materials SciencePolymer synthesisEnhanced mechanical properties and thermal stability
NanocompositesImproved electrical conductivity and thermal stability

Mechanism of Action

The mechanism of action of 5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Spectral and Crystallographic Data

  • UV-Vis Absorption : All analogs exhibit absorption peaks at ~267, 303, and 373 nm due to π→π* transitions in the pyrazine core .
  • Fluorescence : Pyrazine-2,3-dicarbonitriles show tunable emission properties. For example, DCDPP-2TPA (a pyrazine-based AIEgen) emits strongly in aggregated states, making it suitable for OLEDs .
  • Crystallography : Derivatives like 13f and 13k have confirmed planar pyrazine cores via X-ray crystallography (CCDC codes 2213186–2213189) .

Electronic Properties

  • Electron-Accepting Behavior: Pyrazine units enhance electron-accepting properties in phthalocyanines. For example, Pc9 (with pyrazine substituents) exhibits stronger electron affinity than non-aza analogs .
  • Charge Transfer : Push-pull chromophores like DPZ derivatives (e.g., 5,6-disubstituted pyrazines) demonstrate intramolecular charge transfer (ICT), resembling metal-to-ligand charge transfer (MLCT) in coordination complexes .

Antimicrobial Activity

Pyrazine-2,3-dicarbonitriles exhibit moderate to strong antimicrobial activity:

  • 5-Ethylamino- and 5-propylamino- derivatives: Show herbicidal activity, with structure-activity relationships (SAR) depending on alkyl chain length .
  • t-Butylamino analogs (13h, 13j): Their bulky substituents may reduce membrane permeability compared to the target compound’s isopropyl group .

Organic Electronics

  • OLEDs : Derivatives with triphenylamine units (e.g., DCDPP-2TPA ) exhibit high electroluminescence efficiency due to extended conjugation .
  • Photoredox Catalysis : Push-pull DPZ chromophores enable efficient light-driven redox reactions, outperforming traditional metal complexes .

Table 2: Application-Specific Comparisons

Compound Key Application Performance Insight Reference
Target Compound Pharmaceuticals/OLEDs Pending empirical data [1, 2]
13h, 13j Antimicrobials Moderate activity; substituent bulk limits efficacy [5]
DCDPP-2TPA OLEDs High fluorescence quantum yield (Φ = 0.68) [8]
BTOIPC (IPC end group) Organic Solar Cells Planar structure enhances charge transport [23]

Biological Activity

Anticancer Activity

5-Amino-6-(propan-2-yl)pyrazine-2,3-dicarbonitrile and its derivatives have shown promising anticancer properties. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines .

Case Study: Renal and Breast Cancer

A study investigating the antiproliferative activity of pyrrolo[2,3-b]pyrazine derivatives found that a compound structurally similar to this compound exhibited significant anticancer effects . The compound, 6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile (4j), showed remarkable activity against specific cancer cell lines:

Cancer TypeCell LineGI50 (nM)
Renal CancerRXF 39314
Breast CancerBT-54982

These results suggest that pyrazine-2,3-dicarbonitrile derivatives could be promising candidates for anticancer drug development .

Adenosine Receptor Antagonism

This compound and related compounds have been investigated for their potential as adenosine receptor antagonists . Adenosine antagonists are useful in treating various conditions, including:

  • Cardiac and circulatory disorders
  • Degenerative disorders of the central nervous system
  • Respiratory disorders
  • Diseases requiring diuretic treatment

Research has shown that pyrazine derivatives can act as dual antagonists for A1 and A2a adenosine receptors, exhibiting various pharmacological actions :

  • Anticatalepsy action
  • Cognitive enhancing action
  • Analgesic action
  • Locomotor action
  • Antidepressant action
  • Diuretic action
  • Cardioprotective action
  • Cardiotonic action
  • Vasodilating action

Neuroprotective Properties

Studies on cinnamic acid-pyrazine derivatives, which share structural similarities with this compound, have shown promising results in neuroprotection .

Research Findings:

Compounds structurally related to this compound demonstrated protective effects against free radical damage in human microvascular endothelial cells (HMEC-2) and human neuroblastoma cells (SH-SY5Y) .

Cell LineCompoundEC50 (μM)
HBMEC-2Compound 153.55
SH-SY5YCompound 123.68
SH-SY5YCompound 133.74
SH-SY5YCompound 143.62

These results suggest that pyrazine derivatives could have potential applications in treating neurodegenerative disorders and protecting against oxidative stress-induced neuronal damage .

Antiplatelet and Cardiovascular Effects

Pyrazine derivatives structurally related to this compound have shown antiplatelet and cardiovascular protective properties .

Research Highlights:

  • Compounds similar to this compound demonstrated protective effects against H2O2-induced oxidative damage in Ea.hy926 cells .
  • Some derivatives exhibited potent antiplatelet aggregation activity .
CompoundActivityIC50/EC50 (μM)
Compound 24Protective effect on Ea.hy926 cellsEC50 = 2.2
Compound 25Protective effect on Ea.hy926 cellsEC50 = 1.7
Compound 23Antiplatelet aggregationIC50 = 9.6

These findings suggest potential applications in the treatment of cardiovascular disorders and the prevention of thrombosis .

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